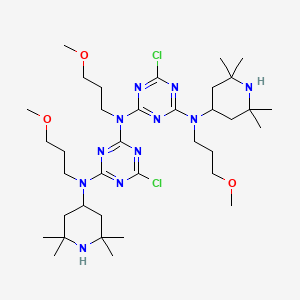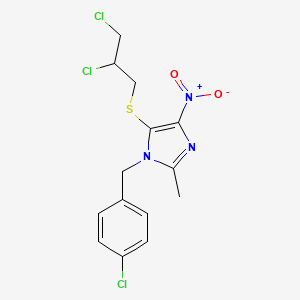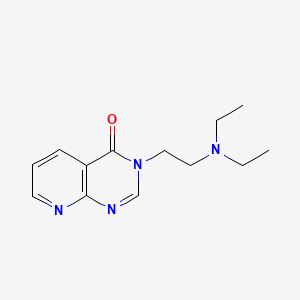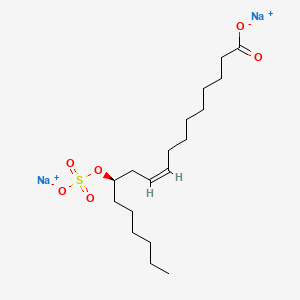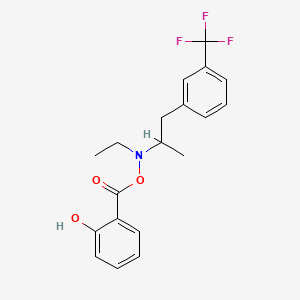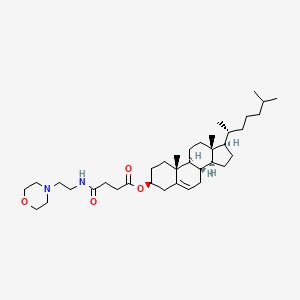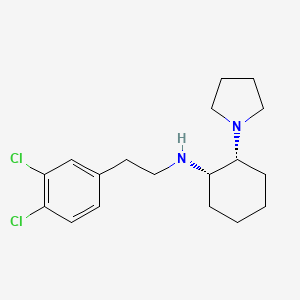![molecular formula C26H36N2O6 B12751163 2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 153965-61-8](/img/structure/B12751163.png)
2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer is a complex polymeric compoundThis polymer is known for its unique properties, including high flexibility, hydrolytic stability, and excellent weatherability, making it suitable for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer involves a multi-step process:
Polymerization of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol: This step involves the ring-opening polymerization of 2-Oxepanone in the presence of 2,2-dimethyl-1,3-propanediol.
Reaction with 1,1’-methylenebis(isocyanatobenzene): The resulting polymer is then reacted with 1,1’-methylenebis(isocyanatobenzene) to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where the polymerization occurs under controlled temperature and pressure conditions. The polymer is then extruded, cooled, and pelletized for further processing .
Analyse Des Réactions Chimiques
Types of Reactions
The polymer undergoes various chemical reactions, including:
Hydrolysis: The ester linkages in the polymer can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Hydrolysis: The hydrolysis of the polymer yields 2,2-dimethyl-1,3-propanediol and 2-Oxepanone.
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and coatings.
Biology: Employed in the development of biodegradable polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and elastomers
Mécanisme D'action
The polymer exerts its effects through the formation of urethane linkages, which provide the material with its unique mechanical properties. The molecular targets include the ester and urethane groups, which interact with various substrates and reagents. The pathways involved in the polymer’s action include hydrolysis, oxidation, and cross-linking reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polycaprolactone: Similar in structure but lacks the urethane linkages, resulting in different mechanical properties.
Polyurethane: Contains urethane linkages but may have different diols and diisocyanates, leading to variations in properties.
Polytetrahydrofuran-ethylene adipate (PTHF-EA): Another polyester with different monomer units, offering distinct properties.
Uniqueness
The uniqueness of 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer lies in its combination of flexibility, hydrolytic stability, and weatherability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
153965-61-8 |
|---|---|
Formule moléculaire |
C26H36N2O6 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H10O2.C5H12O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-7,9H,8,10-11H2;1-5H2;6-7H,3-4H2,1-2H3 |
Clé InChI |
YZTJEMQMFWKMAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)CO.C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Numéros CAS associés |
153965-61-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


